molecular formula C21H24N2O7 B602292 3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate CAS No. 1796927-91-7

3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate

Cat. No.: B602292
CAS No.: 1796927-91-7
M. Wt: 416.43
InChI Key:
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Description

3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate: is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications

Scientific Research Applications

3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs for neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.

Future Directions

Research on similar compounds, such as bis(cyclic carbonate)s, suggests potential future directions. These compounds have been successfully used for the preparation of non-isocyanate polyurethanes . The chemical and mechanical properties of the produced materials suggest their high potential for future applications, such as sound-absorbing materials .

Preparation Methods

The synthesis of bis(3-carbamoyloxy-2-phenylpropyl) carbonate typically involves the reaction of 3-carbamoyloxy-2-phenylpropyl alcohol with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through techniques like recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are designed to minimize environmental impact and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the carbamate groups, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism by which bis(3-carbamoyloxy-2-phenylpropyl) carbonate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate can be compared with other similar compounds, such as:

    Felbamate: A known anticonvulsant with a similar carbamate structure.

    Carbamazepine: Another anticonvulsant with a different mechanism of action but similar therapeutic applications.

    Phenobarbital: A barbiturate with sedative and anticonvulsant properties.

The uniqueness of bis(3-carbamoyloxy-2-phenylpropyl) carbonate lies in its dual carbamate groups and carbonate backbone, which confer distinct chemical and biological properties .

Properties

IUPAC Name

bis(3-carbamoyloxy-2-phenylpropyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c22-19(24)27-11-17(15-7-3-1-4-8-15)13-29-21(26)30-14-18(12-28-20(23)25)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,22,24)(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFXUUSJLKUSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)OCC(COC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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